molecular formula C17H14BrFN2OS B2820548 (3-bromophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851806-97-8

(3-bromophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2820548
CAS No.: 851806-97-8
M. Wt: 393.27
InChI Key: KVHWICVUPRWMJS-UHFFFAOYSA-N
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Description

The compound "(3-bromophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" is a structurally complex molecule featuring a 4,5-dihydroimidazole core substituted with a 2-fluorobenzylthio group and a 3-bromophenyl methanone moiety. Its molecular architecture combines halogenated aromatic systems (bromo and fluoro substituents) with a sulfur-containing dihydroimidazole scaffold, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

(3-bromophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN2OS/c18-14-6-3-5-12(10-14)16(22)21-9-8-20-17(21)23-11-13-4-1-2-7-15(13)19/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHWICVUPRWMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the fluorobenzylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (3-bromophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can be used as a building block for more complex molecules

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound can be explored for its potential as a therapeutic agent. Its ability to interact with biological targets such as enzymes and receptors could lead to the development of new drugs.

Industry

In the material science industry, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-bromophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone depends on its interaction with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The fluorobenzylthio group may enhance binding affinity through hydrophobic interactions, while the bromophenyl group could participate in π-π stacking interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Structural Features and Substituent Effects
Compound Name Methanone Substituent Thioether Substituent Key Structural Differences
Target Compound 3-Bromophenyl 2-Fluorobenzyl - Bromine at meta-position on phenyl; fluorine at ortho-position on benzyl.
(5-Bromo-2-furyl)[2-[(3-fluorobenzyl)thio]-4,5-dihydro-1H-imidazol-1-yl]methanone 5-Bromo-2-furyl 3-Fluorobenzyl - Bromine on furan ring; fluorine at meta-position on benzyl.
[2-(Benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl][2-(trifluoromethyl)phenyl]methanone 2-(Trifluoromethyl)phenyl Benzyl - Trifluoromethyl group (strong electron-withdrawing) replaces bromine; no halogen on benzyl.
2-((4-Bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone 3-Fluorophenyl 4-Bromobenzyl - Bromine and fluorine positions swapped between methanone and thioether groups.

Key Observations :

  • Fluorine Effects : The ortho-fluorine on the benzyl group (target) could increase steric hindrance and electron-withdrawing effects compared to meta-fluorine analogs .
  • Electron-Withdrawing Groups : The trifluoromethyl group in introduces stronger electronegativity than bromine or fluorine, likely affecting solubility and reactivity.
Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted)
Target Compound ~388.3 (calculated) Not reported ~3.8 (estimated)
~395.2 (ChemSpider data) Not reported ~3.5
~376.4 (ChemSpider data) Not reported ~4.1
~414.3 (estimated) Not reported ~4.0

Notes:

  • Molecular weights were estimated using atomic composition or inferred from ChemSpider entries .
  • Higher logP values (e.g., ) suggest increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

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